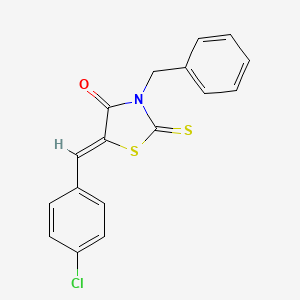![molecular formula C17H17ClN2O3S B11710959 ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11710959.png)
ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-氯苯基)-8-甲基-4-氧代-2H,3H,4H,6H-嘧啶并[2,1-b][1,3]噻嗪-7-羧酸乙酯是一种杂环化合物,属于嘧啶并[2,1-b][1,3]噻嗪类。该化合物以其独特的结构为特征,包括一个与噻嗪环稠合的嘧啶环,并被乙酯、氯苯基和甲基取代。
准备方法
合成路线和反应条件
6-(2-氯苯基)-8-甲基-4-氧代-2H,3H,4H,6H-嘧啶并[2,1-b][1,3]噻嗪-7-羧酸乙酯的合成通常涉及以下步骤:
嘧啶环的形成: 第一步涉及适当起始原料的缩合以形成嘧啶环。这可以通过在酸性或碱性条件下,使β-酮酯与胍衍生物反应来实现。
噻嗪环的形成: 然后使嘧啶中间体与硫脲衍生物反应以形成噻嗪环。此步骤通常需要加热和催化剂的存在以促进环闭合。
取代反应: 通过取代反应引入氯苯基和甲基基团以获得最终化合物。这些反应通常涉及在受控条件下使用氯化剂和甲基化剂。
工业生产方法
6-(2-氯苯基)-8-甲基-4-氧代-2H,3H,4H,6H-嘧啶并[2,1-b][1,3]噻嗪-7-羧酸乙酯的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,通常涉及连续流动反应器和自动化系统以确保生产一致性。实施质量控制措施以监控反应条件和最终产品的纯度。
化学反应分析
反应类型
6-(2-氯苯基)-8-甲基-4-氧代-2H,3H,4H,6H-嘧啶并[2,1-b][1,3]噻嗪-7-羧酸乙酯经历各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能导致不同的衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。这些反应通常在酸性或碱性条件下进行。
还原: 使用硼氢化钠或氢化铝锂等还原剂,通常在无水溶剂中。
取代: 亲核取代反应可能涉及像甲醇钠或叔丁醇钾这样的试剂,通常在极性非质子溶剂中。
主要产品
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可以产生脱氯或脱甲基的化合物。取代反应可以引入各种官能团,从而导致各种衍生物。
科学研究应用
6-(2-氯苯基)-8-甲基-4-氧代-2H,3H,4H,6H-嘧啶并[2,1-b][1,3]噻嗪-7-羧酸乙酯在科学研究中有多种应用:
药物化学: 由于其独特的结构和潜在的生物活性,该化合物被研究作为治疗剂的潜力。它可能表现出抗菌、抗癌或抗炎特性。
材料科学: 其独特的化学结构使其成为开发具有特定性质的新材料的候选者,例如导电性或荧光性。
生物学研究: 该化合物可用作探针来研究生物途径和分子相互作用,特别是那些涉及杂环化合物的相互作用。
作用机制
6-(2-氯苯基)-8-甲基-4-氧代-2H,3H,4H,6H-嘧啶并[2,1-b][1,3]噻嗪-7-羧酸乙酯的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或核酸。该化合物的结构使其能够与这些靶标结合,可能抑制或调节它们的活性。所涉及的确切途径取决于具体的生物学环境和靶标的性质。
相似化合物的比较
类似化合物
- 6-(4-乙基苯基)-8-甲基-4-氧代-3,4-二氢-2H,6H-嘧啶并[2,1-b][1,3]噻嗪-7-羧酸乙酯
- 6-(2,4-二氯苯基)-8-甲基-4-氧代-3,4-二氢-2H,6H-嘧啶并[2,1-b][1,3]噻嗪-7-羧酸乙酯
独特性
6-(2-氯苯基)-8-甲基-4-氧代-2H,3H,4H,6H-嘧啶并[2,1-b][1,3]噻嗪-7-羧酸乙酯之所以独特,是因为氯苯基基团的特定位置和乙酯的存在。这些结构特征有助于其独特的化学和生物学特性,使其与其他类似化合物区分开来。
属性
分子式 |
C17H17ClN2O3S |
|---|---|
分子量 |
364.8 g/mol |
IUPAC 名称 |
ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C17H17ClN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)8-9-24-17)15(14)11-6-4-5-7-12(11)18/h4-7,15H,3,8-9H2,1-2H3 |
InChI 键 |
AFJLVBSVDPYZRZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)CCS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-3-{1-[(2-chlorophenyl)carbonyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B11710880.png)
![3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11710883.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710888.png)
![2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11710895.png)
![5-[(4-{4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-YL)sulfanyl]phenoxy}phenyl)sulfanyl]-2-benzofuran-1,3-dione](/img/structure/B11710896.png)

![1-[4-(dimethylamino)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B11710918.png)
![7-[(4-bromophenyl)-(6-hydroxy-8-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-6-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-8-one](/img/structure/B11710923.png)





![N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide](/img/structure/B11710962.png)
